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Compound of Interest

Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

Cat. No.: B8256830

Get Quote

Application Note: Targeted Inhibition of YAP-TEAD Interaction and YAP Nuclear Translocation

Using Peptide 17

Introduction & Mechanistic Overview
The Hippo signaling pathway is a highly conserved kinase cascade that governs tissue

homeostasis, organ size, and tumorigenesis[1]. The core effector of this pathway is the Yes-

associated protein (YAP). When the Hippo pathway is inactive, unphosphorylated YAP

translocates into the nucleus, where it binds to TEA domain (TEAD) transcription factors to

drive the expression of proliferative and anti-apoptotic genes (e.g., CTGF, Cyr61)[1].

Historically, targeting the YAP-TEAD protein-protein interaction (PPI) was considered highly

challenging due to the large, flat surface area of the binding interface[1]. Peptide 17 (also

known as YAP-TEAD Inhibitor 1) overcomes this barrier through a rationally designed 17-mer

cyclic peptide structure[1]. Derived from the YAP interface 3 peptide (YAP84–100), Peptide 17

incorporates a critical D94A mutation and replaces a native cation-π interaction with an

optimized disulfide bridge[1]. This macrocyclization provides severe conformational constraint,

yielding an IC50 of 25 nM and a dissociation constant (Kd) of 15 nM for TEAD1[1].
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While primarily designed as a direct PPI inhibitor, recent studies demonstrate that Peptide 17

also profoundly impacts YAP subcellular localization. Treatment with Peptide 17 has been

shown to upregulate LATS1 (the upstream kinase of YAP), leading to increased YAP

phosphorylation (Ser127), cytoplasmic sequestration, and subsequent degradation, thereby

effectively inhibiting YAP nuclear translocation[2].

Physicochemical & Pharmacological Properties
To ensure reproducible experimental design, the core quantitative properties of Peptide 17 are

summarized below:

Property Value / Description Source

Target YAP-TEAD Interaction [1]

IC50 25 nM [1]

Kd (Affinity to TEAD1) 15 nM [1]

Peptide Length 17 amino acids (Cyclic) [1]

Key Modifications
D94A mutation; Disulfide

bridge constraint
[1]

Solubility Soluble in anhydrous DMSO [3]
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Mechanism of Peptide 17: Disruption of YAP-TEAD interaction and YAP nuclear translocation.
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Experimental Protocols
Protocol A: Reconstitution and Storage
Expertise & Experience: Peptide 17 relies on an optimized disulfide bridge for its macrocyclic

conformation[1]. Moisture-contaminated DMSO can lead to peptide aggregation, while the

presence of reducing agents in downstream assays will linearize the peptide, abolishing its

target affinity[3].

Solubilization: Reconstitute Peptide 17 strictly in fresh, anhydrous DMSO[3].

Stock Concentration: Prepare a 10 mM stock solution.

Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid multiple

freeze-thaw cycles. Store at -20°C or -80°C[4]. Use working solutions immediately upon

thawing; do not store aqueous dilutions[5].

Protocol B: In Vitro Cell Treatment
Seeding: Seed target cells (e.g., HCT116, MDA-MB-231, or mesothelioma cell lines[6]) in 6-

well plates to reach 60-70% confluency at the time of treatment.

Synchronization: Serum-starve cells (0.1% FBS) for 12 hours prior to treatment to

synchronize baseline Hippo pathway activity.

Treatment: Dilute the DMSO stock into pre-warmed culture media. Treat cells with Peptide

17 at concentrations ranging from 1 µM to 10 µM. Ensure the final DMSO concentration does

not exceed 0.1% (v/v).

Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Verteporfin at

1-5 µM)[6][7]. Incubate for 24-48 hours.

Protocol C: Immunofluorescence (IF) Assay for YAP
Nuclear Translocation
Trustworthiness (Self-Validation): To objectively validate the inhibition of nuclear translocation,

quantify the Nuclear-to-Cytoplasmic (N/C) fluorescence intensity ratio using automated image

analysis (e.g., ImageJ/Fiji) rather than relying on visual inspection.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4160762/
https://www.selleckchem.com/products/yap-tead-inhibitor-1-peptide-17.html
https://www.selleckchem.com/products/yap-tead-inhibitor-1-peptide-17.html
https://www.adooq.com/peptide-17.html
https://www.apexbt.com/yap-tead-inhibitor-1-peptide-17.html
https://aacrjournals.org/mct/article/24/5/709/761972/TEAD-Independent-Cell-Growth-of-Hippo-Inactive
https://aacrjournals.org/mct/article/24/5/709/761972/TEAD-Independent-Cell-Growth-of-Hippo-Inactive
https://www.mdpi.com/2072-6694/13/2/318
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8256830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fixation & Permeabilization: Wash cells twice with ice-cold PBS. Fix with 4%

paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization

with 0.2% Triton X-100 in PBS for 10 minutes.

Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific binding.

Primary Antibody: Incubate with an anti-YAP primary antibody (1:200 dilution) overnight at

4°C.

Secondary Antibody & Counterstain: Wash 3x with PBS. Incubate with a fluorophore-

conjugated secondary antibody (e.g., Alexa Fluor 488) and DAPI (1 µg/mL) for 1 hour at

room temperature in the dark.

Imaging & Analysis: Image using a confocal microscope. Use the DAPI channel to create a

binary nuclear mask, and subtract this from the whole-cell mask to define the cytoplasmic

region. Calculate the YAP N/C ratio. Successful Peptide 17 treatment will show a significant

shift of YAP from the nucleus to the cytoplasm[2].

Protocol D: Co-Immunoprecipitation (Co-IP) of YAP-
TEAD Complex
Expertise & Experience: Performing the lysis in a non-denaturing buffer is critical to preserving

the transient YAP-TEAD protein-protein interaction, which would be destroyed by harsher

detergents like SDS.

Lysis: Lyse treated cells in non-denaturing IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl,

0.5% NP-40) supplemented with protease and phosphatase inhibitors.

Pre-clearing: Pre-clear lysates with Protein A/G magnetic beads for 1 hour at 4°C.

Immunoprecipitation: Incubate 500 µg of total protein with 2 µg of anti-TEAD1 antibody (or

IgG isotype control to validate specificity) overnight at 4°C.

Bead Capture: Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours at 4°C.

Washing & Elution: Wash beads 4 times with IP buffer. Elute complexes by boiling in 2X SDS

sample buffer for 5 minutes.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9544900/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8256830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blotting: Probe the membrane for YAP and TEAD1. Peptide 17 treatment should

demonstrate a dose-dependent reduction in the amount of YAP co-immunoprecipitated with

TEAD1[1].
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Standardized experimental workflow for evaluating Peptide 17 efficacy in vitro.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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